1-(4-Fluoro-3-(isopentyloxy)phenyl)ethanol

Description

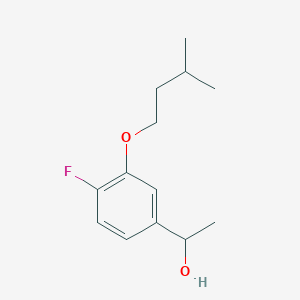

1-(4-Fluoro-3-(isopentyloxy)phenyl)ethanol is a fluorinated aromatic ethanol derivative characterized by a phenyl ring substituted with a fluorine atom at the para-position (C4), an isopentyloxy group (3-methylbutoxy) at the meta-position (C3), and a hydroxymethyl (-CH2OH) moiety at the benzylic position.

For instance, alkylation of a fluorinated phenolic precursor (e.g., 4-fluoro-3-hydroxyphenylethanol) with isopentyl bromide under basic conditions (e.g., K2CO3 in ethanol) could yield the target compound, as seen in the preparation of 1-(4-((4-chlorobenzyl)oxy)phenyl)ethan-1-one .

Properties

IUPAC Name |

1-[4-fluoro-3-(3-methylbutoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FO2/c1-9(2)6-7-16-13-8-11(10(3)15)4-5-12(13)14/h4-5,8-10,15H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQSJKGXCOAKCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=CC(=C1)C(C)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-(isopentyloxy)phenyl)ethanol typically involves the following steps:

Formation of the Phenyl Ring: The phenyl ring is synthesized through a series of reactions, starting with the appropriate benzene derivative.

Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic aromatic substitution using fluorinating agents such as hydrogen fluoride or fluorine gas.

Attachment of the Iso-pentoxy Group: The iso-pentoxy group is attached through nucleophilic substitution reactions, often using iso-pentyl alcohol and a suitable leaving group.

Formation of the Ethanol Moiety: The ethanol moiety is introduced through reduction reactions, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-(isopentyloxy)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a catalyst, lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alkanes.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluoro-3-(isopentyloxy)phenyl)ethanol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-(isopentyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the iso-pentoxy group can influence its solubility and bioavailability. The ethanol moiety can participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Lipophilicity: The isopentyloxy group enhances lipophilicity compared to compounds with shorter alkoxy chains (e.g., methoxy or ethoxy). For example, 1-[2-Hydroxy-4-(isopentyloxy)phenyl]-1-hexanone exhibits a higher boiling point (161–162°C) than smaller analogues due to increased van der Waals interactions .

- Solubility: The hydroxymethyl (-CH2OH) group in this compound improves aqueous solubility relative to ketone derivatives like 1-(4-Chloro-3-fluorophenyl)ethanone, which lacks polar functional groups .

Biological Activity

1-(4-Fluoro-3-(isopentyloxy)phenyl)ethanol is a synthetic organic compound with the molecular formula C13H19FO2 and a molecular weight of approximately 226.29 g/mol. Its unique structure, characterized by a fluorinated phenyl ring and an isopentyloxy group, suggests significant potential for various biological activities.

Structural Features and Implications

The presence of the fluorine atom enhances lipophilicity, which can improve membrane permeability and binding affinity to biological targets such as enzymes and receptors. The isopentyloxy group contributes to the compound's solubility and reactivity, facilitating interactions with biomolecules. The hydroxyl group allows for hydrogen bonding, further influencing its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.

- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promising results, indicating possible applications in oncology.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can be beneficial in therapeutic contexts.

The mechanism of action for this compound is primarily based on its ability to interact with specific molecular targets. Molecular docking studies have suggested that the fluorinated structure enhances binding to certain receptors, potentially leading to altered cellular signaling pathways. Enzyme assays have been employed to elucidate these interactions further, providing insights into its pharmacological potential.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(4-Fluoro-3-methoxyphenyl)ethanol | Contains a methoxy group | Different solubility and reactivity |

| 1-(4-Fluoro-3-ethoxyphenyl)ethanol | Contains an ethoxy group | Variations in lipophilicity and biological activity |

| 1-(4-Difluorophenyl)ethanol | Lacks the isopentyloxy group | Different chemical properties due to lack of alkoxy |

The combination of both fluorine atoms and the isopentyloxy group in this compound confers distinct chemical and physical properties compared to its analogs, making it particularly valuable for research and industrial applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Anticancer Research : A study focused on its effects on human cancer cell lines revealed that the compound induced apoptosis in breast cancer cells through a mechanism involving reactive oxygen species (ROS) generation.

- Enzyme Interaction Studies : Molecular docking simulations indicated that this compound binds effectively to cyclooxygenase enzymes (COX), which are critical in inflammatory processes. This suggests potential anti-inflammatory applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.